

Y08284: A Comparative Analysis of a Potent CBP/p300 Bromodomain Inhibitor

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Compound of Interest		
Compound Name:	Y08284	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the CBP/p300 bromodomain inhibitor **Y08284** with other notable inhibitors targeting the same protein family. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction to Y08284 and the Role of CBP/p300

Y08284 is a potent, selective, and orally active inhibitor of the CREB-binding protein (CBP) bromodomain, with a reported IC50 of 4.21 nM.[1][2][3][4] It has demonstrated anti-proliferative activity in prostate cancer cell lines and exhibits favorable pharmacokinetic properties.[1][2][4]

CBP and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for various transcription factors.[5][6][7][8] The bromodomain of CBP/p300 is responsible for recognizing acetylated lysine residues on histones and other proteins, thereby recruiting these co-activators to specific gene promoters and enhancers. Dysregulation of CBP/p300 activity is implicated in the progression of various cancers, making their bromodomains attractive therapeutic targets.[9][10]

Comparative Analysis of CBP/p300 Inhibitors



To provide a comprehensive overview of **Y08284**'s specificity, this section compares its performance with other well-characterized CBP/p300 bromodomain inhibitors: Inobrodib (CCS1477), I-CBP112, GNE-207, and FT-7051.

Quantitative Data on Inhibitor Specificity

The following table summarizes the binding affinities (IC50 and Kd values) of **Y08284** and its comparators for CBP, p300, and the off-target bromodomain BRD4. Lower values indicate higher potency.

Inhibitor	Target	IC50 (nM)	Kd (nM)	Selectivity (Fold vs. BRD4)	Assay Type(s)
Y08284	СВР	4.21	-	-	HTRF[11]
p300	-	-	_		
BRD4	-	-	-		
Inobrodib (CCS1477)	СВР	-	1.7[12]	~130[12]	BROMOscan[9]
p300	-	1.3[12]	~170[12]		
BRD4	-	222[12]		_	
I-CBP112	СВР	170 (displacing H3K56ac)[13] [14]	151 ± 6[13] [14]	-	TR-FRET, ITC
p300	-	167 ± 8[13] [14]			
GNE-207	СВР	1[15][16]	-	>2500[15][16]	Not Specified
BRD4	3100[15]	-			
FT-7051	CBP/p300	Potent and Selective[17] [18][19][20]	-	-	Not Specified



Note: A comprehensive selectivity panel for **Y08284** against a broader range of bromodomains was not publicly available at the time of this review. One source indicated good selectivity against a panel of 16 bromodomains without providing specific data.[11]

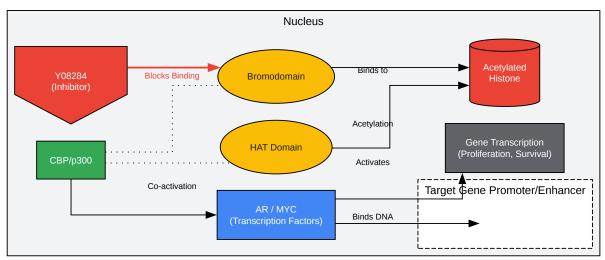
Signaling Pathway and Mechanism of Action

CBP/p300 are critical co-activators for key oncogenic transcription factors, including the androgen receptor (AR) and MYC.[12][21] By binding to acetylated histones at gene regulatory regions, CBP/p300 facilitate the recruitment of the transcriptional machinery, leading to the expression of genes involved in cell proliferation and survival.[5][6][7]

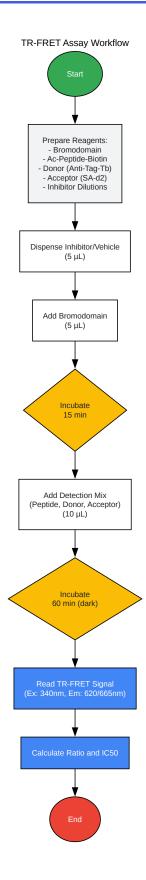
CBP/p300 bromodomain inhibitors, such as **Y08284**, competitively bind to the acetyl-lysine binding pocket of the bromodomain. This prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcription of AR- and MYC-dependent genes.[12][21][22]



Mechanism of CBP/p300 Bromodomain Inhibitors







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Y08284 | CAS#:2688745-47-1 | Chemsrc [chemsrc.com]
- 3. Y-08284 I CAS#: 2688745-47-1 I CBP bromodomain inhibitor I InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The versatile functions of the transcriptional coactivators p300 and CBP and their roles in disease. | Semantic Scholar [semanticscholar.org]
- 6. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition PMC [pmc.ncbi.nlm.nih.gov]
- 7. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 8. p300 and CBP as transcriptional regulators and targets of oncogenic events PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening PMC [pmc.ncbi.nlm.nih.gov]
- 11. vcm.edpsciences.org [vcm.edpsciences.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112
 PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]



- 18. bionews.com [bionews.com]
- 19. 1stoncology.com [1stoncology.com]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. cellcentric.com [cellcentric.com]
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